MFCD03786320
Description
MFCD03786320 is a chemical compound cataloged under the MDL number system, which is widely used for indexing specialized reagents and research chemicals. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, or catalysis due to their tunable electronic and steric properties.
Key inferred characteristics (based on analogous MDL compounds):
- Molecular complexity: Likely features multiple aromatic rings or heteroatoms, contributing to its stability and reactivity.
- Functional groups: May include halogens (e.g., chlorine), amines, or sulfur-containing moieties, which influence solubility and bioactivity .
- Synthesis: Likely involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling, under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or THF) .
Properties
Molecular Formula |
C20H24F3N3O3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24F3N3O3/c1-2-29-19(27)15-13-25-18-14(5-3-6-16(18)20(21,22)23)17(15)24-7-4-8-26-9-11-28-12-10-26/h3,5-6,13H,2,4,7-12H2,1H3,(H,24,25) |
InChI Key |
DAOULEHZLBPMOR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03786320 typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-trifluoromethylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
MFCD03786320 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
MFCD03786320 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD03786320 involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the trifluoromethyl group can increase its metabolic stability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Functional Impact
- Heteroatom composition : this compound and CAS 918538-05-3 both feature nitrogen-rich aromatic systems, but the latter includes an isopropyl group, enhancing lipophilicity and steric hindrance. This difference may reduce aqueous solubility compared to this compound .
- Substituent effects : CAS 1761-61-1 incorporates a nitro group, which increases electron-withdrawing effects and polar surface area (TPSA), improving binding affinity in catalytic applications but reducing membrane permeability .
Pharmaceutical Relevance
- This compound: Potential as a kinase inhibitor scaffold due to its planar aromatic core, similar to triazine-based drugs .
- CAS 918538-05-3 : Investigated for herbicidal activity, leveraging chlorine’s electrophilic reactivity .
- CAS 1761-61-1 : Used in OLED materials and asymmetric catalysis, benefiting from nitro group’s electronic effects .
Limitations and Challenges
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